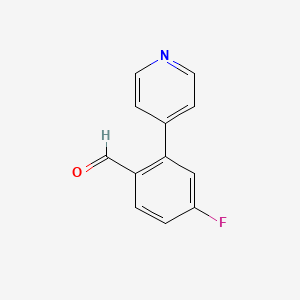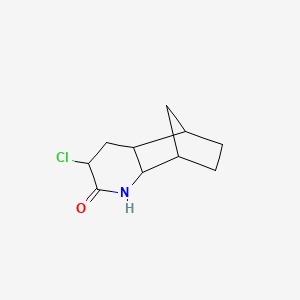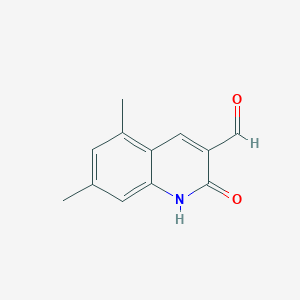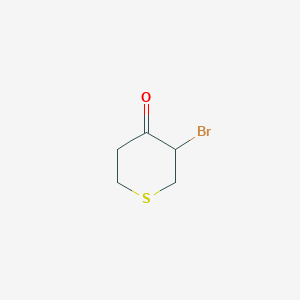
3-Bromodihydro-2H-thiopyran-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromodihydro-2H-thiopyran-4(3H)-one is an organosulfur compound that features a bromine atom attached to a dihydrothiopyran ring
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-Bromdihydro-2H-thiopyran-4(3H)-on beinhaltet typischerweise die Bromierung von Dihydro-2H-thiopyran-4(3H)-on. Dies kann unter kontrollierten Bedingungen mit Brom oder anderen Bromierungsmitteln erreicht werden. Die Reaktion wird üblicherweise in einem inerten Lösungsmittel wie Dichlormethan oder Chloroform durchgeführt, und die Temperatur wird niedrig gehalten, um Nebenreaktionen zu vermeiden.
Industrielle Produktionsmethoden
In industriellen Umgebungen kann die Produktion von 3-Bromdihydro-2H-thiopyran-4(3H)-on kontinuierliche Verfahren umfassen, um eine gleichbleibende Qualität und Ausbeute zu gewährleisten. Der Einsatz von automatisierten Systemen und präziser Steuerung der Reaktionsparameter kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern.
Analyse Chemischer Reaktionen
Arten von Reaktionen
3-Bromdihydro-2H-thiopyran-4(3H)-on kann verschiedene Arten chemischer Reaktionen eingehen, darunter:
Substitutionsreaktionen: Das Bromatom kann durch andere Nukleophile wie Amine, Thiole oder Alkoxide ersetzt werden.
Oxidationsreaktionen: Das Schwefelatom im Thiopyranring kann oxidiert werden, um Sulfoxide oder Sulfone zu bilden.
Reduktionsreaktionen: Die Carbonylgruppe in der Verbindung kann reduziert werden, um Alkohole oder andere reduzierte Derivate zu bilden.
Häufige Reagenzien und Bedingungen
Substitutionsreaktionen: Häufige Reagenzien sind Natriumazid, Kaliumthiocyanat und Natriummethoxid. Diese Reaktionen werden typischerweise in polaren Lösungsmitteln wie Ethanol oder Dimethylsulfoxid (DMSO) durchgeführt.
Oxidationsreaktionen: Es werden Reagenzien wie Wasserstoffperoxid, m-Chlorperbenzoesäure (m-CPBA) und Kaliumpermanganat verwendet. Diese Reaktionen werden häufig in wässrigen oder organischen Lösungsmitteln unter milden Bedingungen durchgeführt.
Reduktionsreaktionen: Es werden Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) eingesetzt. Diese Reaktionen werden in der Regel in wasserfreien Lösungsmitteln wie Tetrahydrofuran (THF) oder Ether durchgeführt.
Hauptprodukte, die gebildet werden
Substitutionsreaktionen: Produkte umfassen substituierte Thiopyran-Derivate mit verschiedenen funktionellen Gruppen.
Oxidationsreaktionen: Produkte umfassen Sulfoxide und Sulfone.
Reduktionsreaktionen: Produkte umfassen Alkohole und andere reduzierte Verbindungen.
Wissenschaftliche Forschungsanwendungen
3-Bromdihydro-2H-thiopyran-4(3H)-on hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Organische Synthese: Es dient als Baustein für die Synthese komplexerer Moleküle.
Medizinische Chemie: Es wird bei der Entwicklung von pharmazeutischen Verbindungen mit potenziellen therapeutischen Wirkungen verwendet.
Materialwissenschaften: Es wird für seine potenzielle Verwendung bei der Synthese neuer Materialien mit einzigartigen Eigenschaften untersucht.
Biologische Studien: Es wird als Sonde oder Reagenz in verschiedenen biochemischen Assays und Studien verwendet.
Wirkmechanismus
Der Wirkmechanismus von 3-Bromdihydro-2H-thiopyran-4(3H)-on hängt von seiner spezifischen Anwendung ab. In der medizinischen Chemie kann es mit biologischen Zielstrukturen wie Enzymen oder Rezeptoren interagieren und deren Aktivität modulieren. Das Bromatom und der Thiopyranring können an verschiedenen Wechselwirkungen beteiligt sein, darunter Wasserstoffbrückenbindungen, Van-der-Waals-Kräfte und kovalente Bindungen, was die biologische Aktivität der Verbindung beeinflusst.
Wirkmechanismus
The mechanism of action of 3-Bromodihydro-2H-thiopyran-4(3H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and the thiopyran ring can participate in various interactions, including hydrogen bonding, van der Waals forces, and covalent bonding, influencing the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
3-Chlordihydro-2H-thiopyran-4(3H)-on: Ähnliche Struktur, aber mit einem Chloratom anstelle von Brom.
3-Ioddihydro-2H-thiopyran-4(3H)-on: Ähnliche Struktur, aber mit einem Iodatom anstelle von Brom.
Dihydro-2H-thiopyran-4(3H)-on: Es fehlt das Halogen-Substituent.
Einzigartigkeit
3-Bromdihydro-2H-thiopyran-4(3H)-on ist aufgrund des Vorhandenseins des Bromatoms einzigartig, das seine Reaktivität und Wechselwirkungen beeinflussen kann. Das Bromatom kann an bestimmten chemischen Reaktionen beteiligt sein, die mit anderen halogenierten Derivaten nicht möglich sind, was es zu einer wertvollen Verbindung in verschiedenen Forschungs- und Industrieanwendungen macht.
Eigenschaften
CAS-Nummer |
62829-46-3 |
|---|---|
Molekularformel |
C5H7BrOS |
Molekulargewicht |
195.08 g/mol |
IUPAC-Name |
3-bromothian-4-one |
InChI |
InChI=1S/C5H7BrOS/c6-4-3-8-2-1-5(4)7/h4H,1-3H2 |
InChI-Schlüssel |
XUKGGHJNHRXGTC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSCC(C1=O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


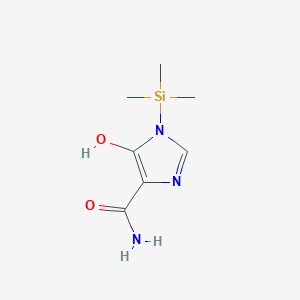
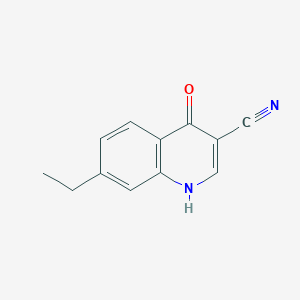
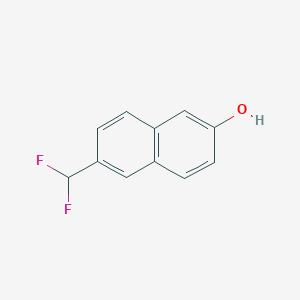
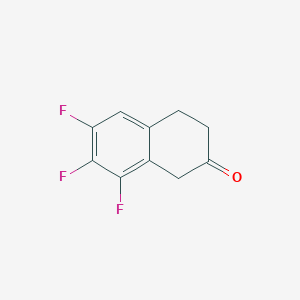
![Spiro[3.5]nonane-1-carboxylicacid, 3-amino-6-methyl-](/img/structure/B11901159.png)

